![molecular formula C20H21N3O4 B2409098 4-((1-(2-(1H-benzo[d]imidazol-1-yl)acétyl)pipéridin-4-yl)oxy)-6-méthyl-2H-pyran-2-one CAS No. 1798513-09-3](/img/structure/B2409098.png)
4-((1-(2-(1H-benzo[d]imidazol-1-yl)acétyl)pipéridin-4-yl)oxy)-6-méthyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C20H21N3O4 and its molecular weight is 367.405. The purity is usually 95%.
BenchChem offers high-quality 4-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse des Imidazoles
Le composé contient un cycle imidazole, qui est un composant clé dans les molécules fonctionnelles utilisées dans une variété d'applications courantes . Des progrès récents dans la synthèse des imidazoles se sont concentrés sur les liaisons construites pendant la formation de l'imidazole .
Produits pharmaceutiques et produits agrochimiques
Les imidazoles ont des applications traditionnelles dans les produits pharmaceutiques et les produits agrochimiques . Les dérivés du 1,3-diazole présentent différentes activités biologiques telles que des activités antibactériennes, antimycobactériennes, anti-inflammatoires, antitumorales, antidiabétiques, antiallergiques, antipyrétiques, antivirales, antioxydantes, anti-amibiennes, antihelminthiques, antifongiques et ulcérogènes .
Cellules solaires et applications optiques
Des recherches émergentes sur les colorants pour les cellules solaires et d'autres applications optiques ont utilisé des imidazoles .
Matériaux fonctionnels
Les imidazoles sont déployés dans le développement de matériaux fonctionnels .
Catalyse
Les imidazoles sont utilisés en catalyse .
Activité antimicrobienne
Des composés contenant de l'imidazole ont été synthétisés et testés pour leur activité antimicrobienne .
Aimants monomoléculaires
Les complexes cubiques de Co (II) préparés à partir de (benzo [d]imidazol-2-yl)méthanols se comportent comme des aimants monomoléculaires .
Catalyseur d'électro-oxydation de l'eau
Un catalyseur au cobalt pour l'électro-oxydation de l'eau à pH neutre a été préparé à partir de (benzo [d]imidazol-2-yl)méthanols .
Propriétés
IUPAC Name |
4-[1-[2-(benzimidazol-1-yl)acetyl]piperidin-4-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-14-10-16(11-20(25)26-14)27-15-6-8-22(9-7-15)19(24)12-23-13-21-17-4-2-3-5-18(17)23/h2-5,10-11,13,15H,6-9,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXDGMSIEVMJMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole](/img/structure/B2409015.png)
![(2-Chloroethyl)[(2,5-dimethylphenyl)sulfamoyl]amine](/img/structure/B2409016.png)
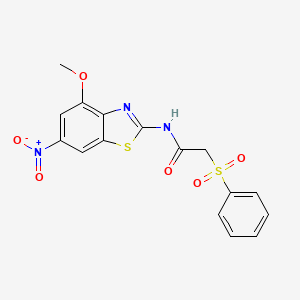
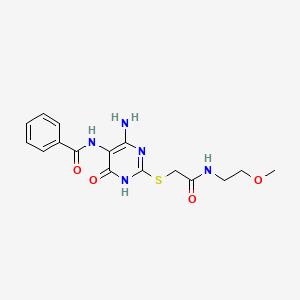
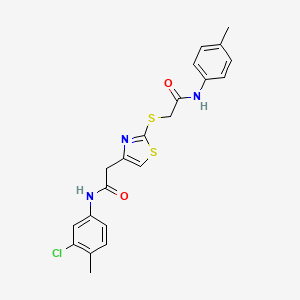

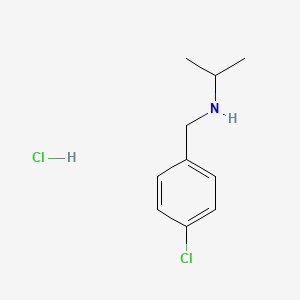
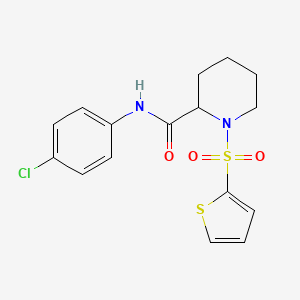
![5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2409030.png)
![2-[(3-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2409031.png)
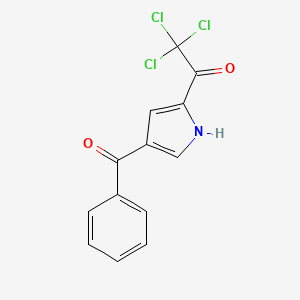
![N-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2409033.png)


